3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C14H16BNO4. This compound is known for its unique structure, which includes a cyano group, a benzoic acid moiety, and a dioxaborolane ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Nitrile Introduction: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a cyano group.
Carboxylation: The benzoic acid moiety is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution or electrophiles for electrophilic substitution are commonly used.
Major Products Formed
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile or electrophile, while the dioxaborolane ring can undergo borylation reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar structure but lacks the cyano and carboxyl groups.
Vinylboronic acid pinacol ester: Contains a vinyl group instead of the cyano and carboxyl groups.
2-Aminopyridine-5-boronic acid pinacol ester: Contains an amino group and a pyridine ring instead of the benzoic acid moiety.
Uniqueness
3-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)11-6-9(8-16)5-10(7-11)12(17)18/h5-7H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATFSBRQBGWPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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